molecular formula C18H16ClN3O3 B2397550 2-(4-chlorophenyl)-5-ethoxy-4-[(4-hydroxyanilino)methylene]-2,4-dihydro-3H-pyrazol-3-one CAS No. 338751-23-8

2-(4-chlorophenyl)-5-ethoxy-4-[(4-hydroxyanilino)methylene]-2,4-dihydro-3H-pyrazol-3-one

Cat. No.: B2397550
CAS No.: 338751-23-8
M. Wt: 357.79
InChI Key: MZFUWNXWIDAUBX-WJDWOHSUSA-N
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Description

2-(4-chlorophenyl)-5-ethoxy-4-[(4-hydroxyanilino)methylene]-2,4-dihydro-3H-pyrazol-3-one is a useful research compound. Its molecular formula is C18H16ClN3O3 and its molecular weight is 357.79. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Characterization

  • The compound is synthesized through a one-pot three-component cyclocondensation process, combining pyrazole-4-carbaldehyde derivative with glycine and various isothiocyanate derivatives. This process is essential for creating novel (4Z)-2-[(E)-2-arylidenehydrazinyl]-4-{[1-(3-chlorophenyl)-3-(4-methoxyphenyl)-1H-pyrazol-4-yl]methylene}-1-phenyl-1H-imidazol-5(4H)-ones, characterized by analytical and spectral data (Khalifa, Al-Omar, & Nossier, 2017).

  • In another research, Schiff base ligands related to the compound were prepared and characterized using various spectroscopic techniques and X-ray crystallographic analysis. This study provided insights into tautomeric equilibria and crystal structure analyses, revealing detailed molecular dimensions and densities (Hayvalı, Unver, & Svoboda, 2010).

Spectroscopic Studies and Molecular Structure

  • Advanced spectroscopic and quantum chemical methods have been used to determine the molecular structure and spectroscopic data of similar compounds. These studies include vibrational spectra recording, fundamental vibration assignment, molecular parameter calculation, and molecular electrostatic potential analysis. Molecular docking results are used to predict biological effects (Viji, Balachandran, Babiyana, Narayana, & Vinutha V. Saliyan, 2020).

  • Another study focused on the characterization of a bioactive molecule related to the compound. It involved quantum chemical methods, vibrational spectral techniques, molecular docking to study biological activity, and the analysis of non-covalent interactions from a reduced density gradient graph. This comprehensive approach provided insights into the molecule's stability and local reactivity properties (Viji, Revathi, Balachandran, Babiyana, Narayana, & Vinutha V. Salian, 2020).

Properties

IUPAC Name

2-(4-chlorophenyl)-5-ethoxy-4-[(4-hydroxyphenyl)iminomethyl]-1H-pyrazol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClN3O3/c1-2-25-17-16(11-20-13-5-9-15(23)10-6-13)18(24)22(21-17)14-7-3-12(19)4-8-14/h3-11,21,23H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCICJGZEUGNBFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C(=O)N(N1)C2=CC=C(C=C2)Cl)C=NC3=CC=C(C=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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